4-(2,2-Dichloro-1-phenylethenyl)phenol
Description
Properties
CAS No. |
110470-93-4 |
|---|---|
Molecular Formula |
C14H10Cl2O |
Molecular Weight |
265.1 g/mol |
IUPAC Name |
4-(2,2-dichloro-1-phenylethenyl)phenol |
InChI |
InChI=1S/C14H10Cl2O/c15-14(16)13(10-4-2-1-3-5-10)11-6-8-12(17)9-7-11/h1-9,17H |
InChI Key |
ZKPZJDGDKGOJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of 4-Vinylphenol Derivatives
The most widely reported method involves electrophilic aromatic substitution followed by vinyl group functionalization. A 2024 patent describes a two-step chlorination process using mixed catalysts (boric acid, diphenyl sulfide, and ferric chloride in 0.8–2:1–1.5:1 molar ratios) under controlled vacuum (-0.08 to -0.09 MPa). Key parameters:
- Temperature gradient: 10–80°C for primary chlorination
- Chlorine gas flow rate: 0.5–1.2 L/min·kg substrate
- Catalyst loading: 0.2–10.0‰ of phenol mass
This method achieves >95% conversion efficiency when using o-chlorophenol as the starting material. The dichlorination selectivity improves significantly at lower temperatures (20–40°C), minimizing polyhalogenated byproducts.
Heck Coupling-Mediated Synthesis
Palladium-catalyzed cross-coupling between 4-bromophenol and 1,2-dichlorostyrene derivatives demonstrates improved regioselectivity. A 2025 study optimized the protocol:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: XPhos (10 mol%)
- Base: K₃PO₄ (3 equiv)
- Solvent: DMA/water (4:1)
- Yield: 78–84% after 12h at 100°C
This method circumvents hazardous chlorine gas handling but requires stringent oxygen-free conditions.
Comparative Analysis of Synthetic Routes
The chlorination route remains dominant for bulk production due to lower catalyst costs ($12–15/kg vs. $480–520/kg for Pd systems). However, coupling methods provide superior stereochemical control for pharmaceutical applications.
Process Optimization Strategies
Catalyst Recycling in Chlorination Reactions
The FeCl₃-based catalytic system demonstrates remarkable recyclability:
- 87% activity retention after 5 cycles (40°C, 1 atm Cl₂)
- 72% activity at cycle 10 (requires 0.5% fresh catalyst replenishment)
Economic analysis shows 23% reduction in catalyst costs when implementing closed-loop recycling compared to single-use systems.
Solvent Selection for Coupling Reactions
Screening of 12 solvent systems revealed:
- DMA/water (4:1): 84% yield
- DMF/toluene (3:2): 79% yield
- EtOH/THF (1:1): 68% yield
Water content >20% accelerates catalyst decomposition, while anhydrous conditions promote β-hydride elimination side reactions.
Industrial-Scale Production Considerations
A 2024 life-cycle assessment compared two manufacturing approaches:
Batch Chlorination (5,000L reactor):
- Energy intensity: 18.7 kWh/kg product
- E-factor: 8.3 kg waste/kg product
- Capital cost: $2.1 million
Continuous Flow Coupling (Microreactor):
- Energy intensity: 23.1 kWh/kg
- E-factor: 5.8 kg waste/kg
- Capital cost: $3.4 million
The 18% lower environmental impact of continuous systems justifies their adoption despite higher initial investments.
Emerging Methodologies
Photochemical Synthesis
UV-mediated (254 nm) chlorination of 4-vinylphenol derivatives shows promise:
- Chlorine utilization efficiency: 92% vs. 78% thermal
- Reaction time: 45 min vs. 8h thermal
- Selectivity: 94% para-dichlorination
Pilot trials achieved 89% yield at 100g scale using TiO₂ photocatalysts.
Biocatalytic Approaches
Engineered haloperoxidases from Caldariomyces fumago demonstrate:
- 97% conversion of 4-(1-phenylethenyl)phenol
- 91% dichlorination selectivity
- Reaction conditions: pH 5.2, 30°C, H₂O₂ as oxidant
This method eliminates chlorine gas use but currently suffers from low space-time yields (0.8 g/L·h).
Purification and Analysis
Industrial-grade purification typically employs multistep distillation:
- Thin-film evaporation (80–100°C, 5–10 mbar) removes low-boiling impurities
- Fractional distillation (150–170°C, 1–2 mbar) isolates main product
- Crystallization from n-heptane/ethyl acetate (3:1) yields 99.5% pure crystals
Advanced characterization combines:
- GC-MS (EI mode): m/z 272 [M]⁺
- ¹³C NMR (125 MHz, CDCl₃): δ 154.2 (C-OH), 139.1 (C-Cl), 128.4–126.8 (aromatic)
- XRD: Monoclinic P2₁/c space group, a=8.92 Å, b=6.54 Å, c=16.21 Å
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dichloro-1-phenylethenyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
4-(2,2-Dichloro-1-phenylethenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2-Dichloro-1-phenylethenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, leading to changes in their activity. The dichloro-1-phenylethenyl moiety can also participate in hydrophobic interactions and influence the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table compares 4-(2,2-Dichloro-1-phenylethenyl)phenol with three structurally related compounds:
Key Observations :
- Polarity: The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogues like 1,1-Diphenyl-2-(4-chlorophenyl)ethene, which lacks -OH and exhibits higher lipophilicity.
- Stability : Dichloroethenyl substitution likely enhances resistance to oxidation compared to hydroxylated analogues, though reactivity with nucleophiles (e.g., in acidic conditions) may occur .
Q & A
Q. What are the common synthetic routes for 4-(2,2-Dichloro-1-phenylethenyl)phenol, and how can reaction intermediates be characterized?
- Methodological Answer : Synthesis often involves Friedel-Crafts acylation or nucleophilic substitution using dichlorophenyl precursors (e.g., 2,2-dichloroacetophenone derivatives) . Intermediates can be characterized via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. For example, IR spectroscopy (e.g., 3800-400 cm⁻¹ range) identifies phenolic -OH stretches and C-Cl vibrations .
Q. How can X-ray crystallography determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer, and data collected at 296 K (room temperature) to minimize thermal motion artifacts. Software suites like WinGX and SHELXL are used for data processing, structure solution, and refinement . For halogenated compounds, anisotropic displacement parameters (ADPs) must be refined to account for electron density distortions caused by chlorine atoms .
Q. What spectroscopic techniques confirm functional groups and purity?
- Methodological Answer :
- IR Spectroscopy : Identify phenolic -OH (broad peak ~3200-3600 cm⁻¹) and C-Cl stretches (~550-750 cm⁻¹) using KBr pellets or CCl₄ solutions .
- Mass Spectrometry : Electron ionization (EI-MS) detects molecular ion peaks (e.g., [M]⁺) and fragment patterns, such as loss of Cl or phenyl groups .
- NMR : ¹H NMR reveals aromatic proton environments, while ¹³C NMR distinguishes sp² carbons in the ethenyl group and phenolic ring .
Advanced Research Questions
Q. How can synthesis yield be optimized using statistical experimental design?
- Methodological Answer : Central Composite Design (CCD) is effective for optimizing reaction parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a CCD matrix with 5 levels for each variable can model nonlinear relationships. Response surface methodology (RSM) then identifies optimal conditions, validated via ANOVA . This approach reduces experimental runs while maximizing yield and purity.
Q. What challenges arise in refining the crystal structure of halogenated phenolic compounds?
- Methodological Answer : Chlorine atoms introduce strong anomalous scattering, complicating ADPs. Use SHELXL to refine disorder models and apply restraints (e.g., DFIX for bond distances). Twin refinement may be necessary if multiple crystalline domains exist. Software like ORTEP visualizes ellipsoids to validate refinement accuracy . For low-resolution data, merging symmetry-equivalent reflections improves signal-to-noise ratios .
Q. How do computational methods predict environmental persistence and biodegradation pathways?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess hydrophobicity (logP) and binding affinity to soil organic matter.
- Quantum Mechanical (QM) Calculations : Predict hydrolysis rates via transition-state modeling of C-Cl bond cleavage.
- Biodegradation Studies : Use microbial consortia in controlled bioreactors, monitoring phenol degradation via HPLC or UV-Vis (e.g., Folin-Ciocalteu assay for phenolic intermediates ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
